

CAS number and molecular structure of 6,7-Dichloronaphthalen-1-ol

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Compound of Interest

Compound Name: 6,7-Dichloronaphthalen-1-ol

Cat. No.: B15325800

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In-Depth Technical Guide: 6,7-Dichloronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound **6,7-Dichloronaphthalen-1-ol**. Due to the limited specific data for this particular isomer in published literature, this document also furnishes generalized experimental protocols and conceptual workflows relevant to the characterization and evaluation of dichloronaphthalenol compounds in a drug discovery and development context.

Chemical Identity and Properties

6,7-Dichloronaphthalen-1-ol is a halogenated aromatic alcohol. Its core structure consists of a naphthalene ring system substituted with two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 1st position.

Molecular Structure:



Molecular Structure of 6,7-Dichloronaphthalen-1-ol

Table 1: Physicochemical Properties of **6,7-Dichloronaphthalen-1-ol**

Property	Value	Source
CAS Number	1310221-18-1	ChemicalBook
Molecular Formula	C ₁₀ H ₆ Cl ₂ O	ChemicalBook
Molecular Weight	213.06 g/mol	ChemicalBook
Predicted Boiling Point	367.3 ± 22.0 °C	ChemicalBook
Predicted Density	1.460 ± 0.06 g/cm ³	ChemicalBook
Predicted pKa	8.55 ± 0.40	ChemicalBook

Synthesis and Manufacturing

Detailed experimental protocols for the specific synthesis of **6,7-Dichloronaphthalen-1-ol** are not readily available in the reviewed scientific literature. However, the synthesis of dichlorinated naphthalenol derivatives can generally be approached through several established organic chemistry methodologies. A plausible synthetic route could involve the chlorination of a suitable naphthalenol precursor or the construction of the dichloronaphthalene ring system followed by the introduction of the hydroxyl group.

General Experimental Protocol: Chlorination of a Naphthalenol Precursor (Illustrative)

This protocol is a generalized representation and would require optimization for the synthesis of **6,7-Dichloronaphthalen-1-ol**.

Materials:

- Appropriate naphthalenol starting material
- Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), sulfuryl chloride)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform)

- Inert gas atmosphere (e.g., Nitrogen, Argon)
- Stirring apparatus and reaction vessel
- Purification setup (e.g., column chromatography, recrystallization apparatus)

Procedure:

- Dissolve the naphthalenol precursor in an appropriate anhydrous solvent under an inert atmosphere.
- Cool the reaction mixture to a suitable temperature (e.g., 0 °C) to control the reaction rate and selectivity.
- Slowly add the chlorinating agent to the stirred solution. The stoichiometry of the chlorinating agent will be critical in achieving dichlorination.
- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution).
- Extract the product into an organic solvent and wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product using column chromatography on silica gel or by recrystallization to yield the desired dichloronaphthalenol isomer.
- Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Biological Activity and Pharmacological Profile

There is a notable absence of specific biological activity data for **6,7-Dichloronaphthalen-1-ol** in publicly accessible databases and scientific literature. To characterize the biological effects of a novel compound such as this, a tiered screening approach is typically employed.

General Experimental Protocol: In Vitro Cytotoxicity Assay (Illustrative)

This protocol describes a general method to assess the cytotoxic potential of a test compound against a cancer cell line.

Materials:

- Human cancer cell line (e.g., HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Test compound (**6,7-Dichloronaphthalen-1-ol**) dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- Plate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

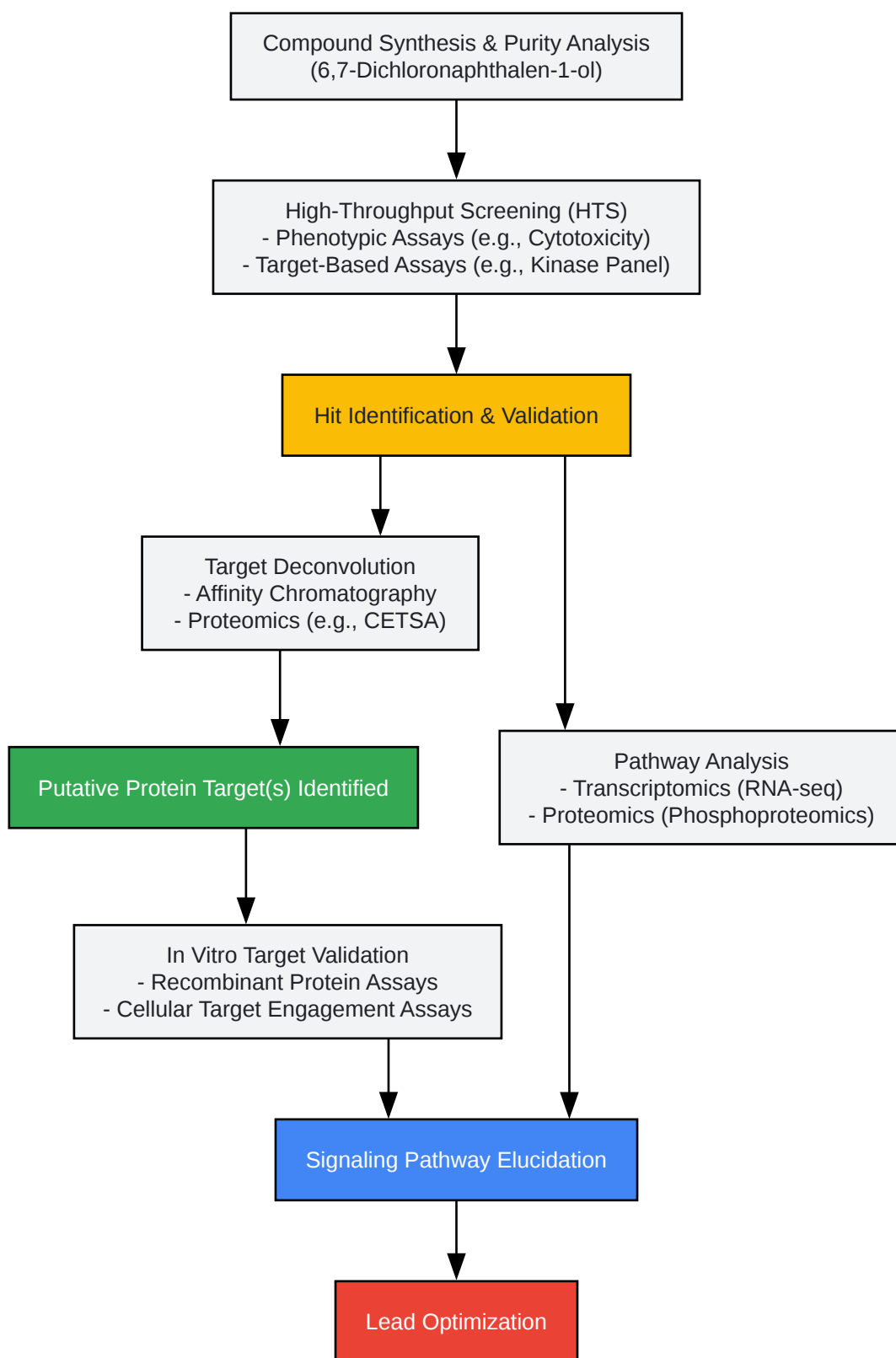
- Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Analysis

Information regarding the involvement of **6,7-Dichloronaphthalen-1-ol** in any specific signaling pathways has not been reported. Identifying the mechanism of action of a novel compound is a critical step in drug discovery.

Conceptual Workflow for Target Identification and Pathway Analysis

The following diagram illustrates a hypothetical workflow for elucidating the biological targets and signaling pathways affected by a novel compound like **6,7-Dichloronaphthalen-1-ol**.



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Conceptual workflow for novel compound characterization.

Conclusion

While the fundamental chemical identity of **6,7-Dichloronaphthalen-1-ol** is established, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The generalized protocols and workflows presented in this guide are intended to provide a framework for the future investigation of this and other under-characterized small molecules. Further research is warranted to explore the potential of **6,7-Dichloronaphthalen-1-ol** in various therapeutic areas.

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